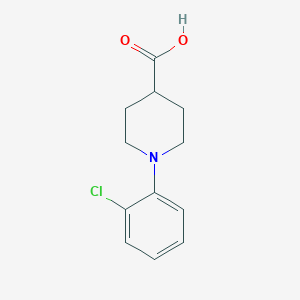
1-(2-Chlorophenyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)piperidine-4-carboxylic acid is an organic compound characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)piperidine-4-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with piperidine under basic conditions to form the intermediate 1-(2-chlorophenyl)piperidine. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2-Chlorophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Chloro-phenyl)-piperidine: Lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.
1-(2-Bromo-phenyl)-piperidine-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and interactions.
1-(2-Fluoro-phenyl)-piperidine-4-carboxylic acid: Contains a fluorine atom, which can influence its electronic properties and biological activity.
Uniqueness: 1-(2-Chlorophenyl)piperidine-4-carboxylic acid is unique due to the presence of both the 2-chlorophenyl group and the carboxylic acid functional group. This combination imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.7 g/mol |
IUPAC Name |
1-(2-chlorophenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-2-4-11(10)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |
InChI Key |
VZWPRUUNWGRHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


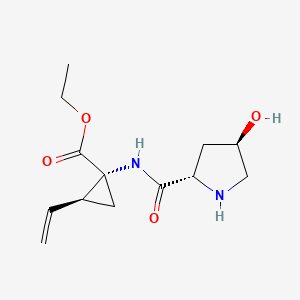
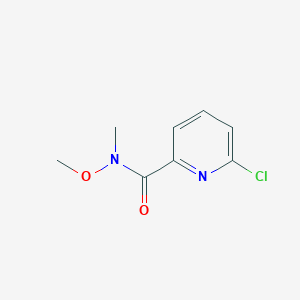

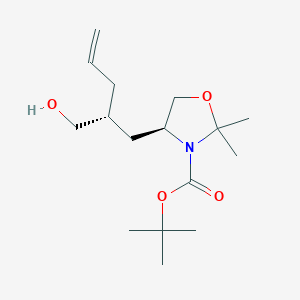
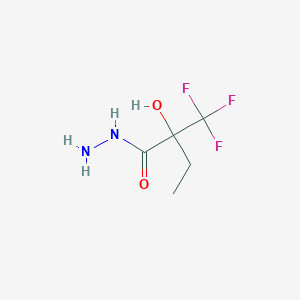
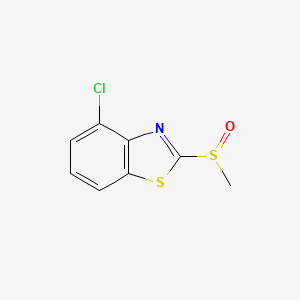
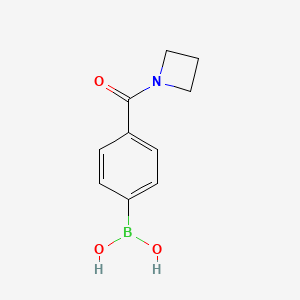
![7-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B1509946.png)
![Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1509947.png)
![Boronic acid, B-(2-fluorobenzo[b]thien-3-yl)-](/img/structure/B1509951.png)




